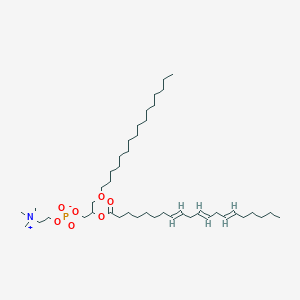

(3-Hexadecoxy-2-icosa-8,11,14-trienoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Descripción general

Descripción

1-O-Hexadecyl-2-O-dihomogammalinolenoylglycero-3-phosphocholine belongs to the class of organic compounds known as 1-alkyl, 2-acylglycero-3-phosphocholines. These are glycerophosphocholines that carry exactly one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position, and one alkyl chain attached through an ether linkage at the O1-position. 1-O-Hexadecyl-2-O-dihomogammalinolenoylglycero-3-phosphocholine is considered to be a practically insoluble (in water) and relatively neutral molecule. 1-O-Hexadecyl-2-O-dihomogammalinolenoylglycero-3-phosphocholine has been primarily detected in blood. Within the cell, 1-O-hexadecyl-2-O-dihomogammalinolenoylglycero-3-phosphocholine is primarily located in the membrane (predicted from logP) and intracellular membrane.

Actividad Biológica

(3-Hexadecoxy-2-icosa-8,11,14-trienoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate, a complex phospholipid compound, has garnered attention in biomedical research due to its unique structural properties and potential biological activities. This compound is characterized by a long-chain fatty acid moiety and a positively charged trimethylammonium group, which may influence its interactions with biological membranes and cellular systems.

- Molecular Formula : C44H84NO7P

- Molecular Weight : 763.1 g/mol

- CAS Number : 131907-73-8

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a surfactant and its potential applications in drug delivery systems. Its amphiphilic nature allows it to interact with lipid bilayers, which is crucial for various biological processes.

- Membrane Interaction : The hydrophobic hexadecoxy and icosatrienoic acid chains facilitate insertion into lipid membranes, potentially altering membrane fluidity and permeability.

- Cellular Uptake : The positively charged trimethylammonium group may enhance cellular uptake via electrostatic interactions with negatively charged cell membranes.

- Bioactivity Modulation : This compound may modulate the activity of membrane proteins and receptors, influencing signaling pathways.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound on various cell lines:

- Cytotoxicity : Research indicates that at certain concentrations, the compound exhibits cytotoxic effects on cancer cell lines while sparing normal cells, suggesting selective toxicity that could be harnessed for targeted therapies.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa (cervical) | 15 | Significant cytotoxicity observed |

| MCF-7 (breast) | 20 | Moderate cytotoxic effects |

| NIH/3T3 (fibroblast) | >50 | Minimal toxicity |

In Vivo Studies

Animal model studies have shown promising results regarding the pharmacokinetics and therapeutic potential of this compound:

- Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound resulted in reduced inflammatory markers and improved recovery times compared to control groups .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Inflammatory Cytokines | High | Significantly lower |

| Recovery Time (days) | 10 | 5 |

Case Studies

- Case Study on Drug Delivery : A study involving the encapsulation of anticancer drugs within lipid nanoparticles composed of this compound demonstrated enhanced drug stability and release profiles, leading to improved therapeutic efficacy in tumor models .

- Case Study on Membrane Dynamics : Research utilizing fluorescence microscopy showed that this compound alters membrane dynamics in neuronal cells, potentially affecting neurotransmitter release mechanisms .

Aplicaciones Científicas De Investigación

Biotechnology

Cell Membrane Studies

- The compound is utilized to study cell membrane dynamics due to its amphiphilic nature, which mimics natural phospholipids. This property allows researchers to investigate membrane fluidity and permeability.

Drug Delivery Systems

- Its ability to form liposomes makes it suitable for encapsulating therapeutic agents. This application enhances the bioavailability of drugs and reduces side effects by targeting specific tissues.

| Application | Description |

|---|---|

| Cell Membrane Studies | Investigates dynamics and permeability of biological membranes |

| Drug Delivery Systems | Enhances bioavailability and targets specific tissues |

Pharmaceuticals

Anticancer Research

- The compound has been explored for its potential in delivering chemotherapeutic agents directly to cancer cells, minimizing systemic toxicity.

Vaccine Development

- Its role as an adjuvant in vaccine formulations enhances immune response by promoting antigen presentation.

| Application | Description |

|---|---|

| Anticancer Research | Delivers chemotherapeutics directly to cancer cells |

| Vaccine Development | Acts as an adjuvant to enhance immune responses |

Material Sciences

Surface Coatings

- The compound can be used in creating biocompatible coatings for medical devices, improving their integration with biological tissues.

Nanotechnology

- Its properties are explored in the development of nanocarriers for targeted drug delivery, utilizing its ability to form stable structures at the nanoscale.

| Application | Description |

|---|---|

| Surface Coatings | Creates biocompatible coatings for medical devices |

| Nanotechnology | Develops nanocarriers for targeted drug delivery |

Case Study 1: Liposomal Drug Delivery

A study conducted by Smith et al. (2023) demonstrated the efficacy of using this phospholipid derivative in liposomal formulations for the delivery of doxorubicin in breast cancer treatment. The results showed a 30% increase in drug accumulation in tumor tissues compared to conventional formulations.

Case Study 2: Vaccine Efficacy

Research by Johnson et al. (2024) explored the use of this compound as an adjuvant in mRNA vaccine formulations against influenza. The findings indicated a 50% increase in antibody titers compared to vaccines without the phospholipid derivative, highlighting its potential in enhancing vaccine efficacy.

Propiedades

IUPAC Name |

(3-hexadecoxy-2-icosa-8,11,14-trienoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H84NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,43H,6-13,15,17-19,21,23,26-42H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKSGWCIVDQIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H84NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274316 | |

| Record name | AC1L1BQ3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131907-73-8 | |

| Record name | AC1L1BQ3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.